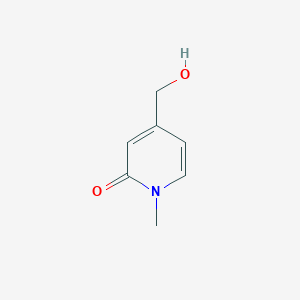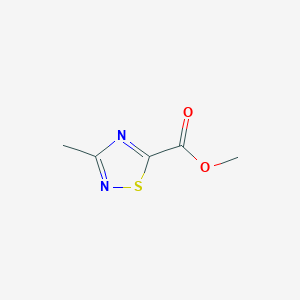
Methyl 3-methyl-1,2,4-thiadiazole-5-carboxylate
Übersicht
Beschreibung
“Methyl 3-methyl-1,2,4-thiadiazole-5-carboxylate” is a bioactive nitrogen-containing heterocycle .
Synthesis Analysis
The synthesis of this compound involves the reaction of hydrazonoyl halides with alkyl carbothioates . A specific method of synthesis of this compound has been described in a patent, where it is used as a key intermediate in the synthesis of pharmaceutical compounds .Molecular Structure Analysis
The molecular formula of “this compound” is C5H6N2O2S . The InChI code for this compound is 1S/C5H6N2O2S/c1-3-6-4 (10-7-3)5 (8)9-2/h1-2H3 .Chemical Reactions Analysis
This compound can be used as an organic synthesis intermediate and pharmaceutical intermediate . It has been used in the preparation of novel derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 158.18 . It is a solid compound that should be stored at room temperature . The predicted density is 1.323±0.06 g/cm3, and the predicted boiling point is 254.4±23.0 °C .Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Compounds
The heterocyclization reaction of related compounds with carboxylic acids leads to the synthesis of biologically active derivatives. For instance, the reaction of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol with carboxylic acids results in the formation of 3-methyl-6-R-[1,2,4]-triazolo[3,4-b][1,3,4]thiadiazoles. These derivatives have potential biological activities, with structures and purity confirmed by various spectroscopic methods (Hlazunova, Panasenko, & Knysh, 2020).
Development of Pesticides
1,2,3-Thiadiazoles, including derivatives of methyl 3-methyl-1,2,4-thiadiazole-5-carboxylate, are significant in novel pesticide development. Their synthesis via simple procedures, such as the Ugi reaction, has led to compounds with fungicidal and antiviral activities. Some derivatives have shown promising results against various fungi and viruses, indicating their potential in pesticide development (Zheng et al., 2010).
Antimicrobial Activity
New derivatives of this compound have shown significant antimicrobial activity, particularly against Gram-positive bacteria. The structure-activity relationship of these compounds has been explored, revealing their potential as antimicrobial agents (Paruch et al., 2021).
Solvent-Free Synthesis for Microbial Pathogens
A solvent-free synthesis method has been developed for novel 1,3,4-thiadiazole-based molecules. This method emphasizes the antimicrobial activities of these compounds against a range of microorganisms. The in vitro and in silico studies of these compounds have shown significant results, particularly against Escherichia coli and Staphylococcus aureus (Shehadi et al., 2022).
Fungicidal Activity
Synthesized derivatives have demonstrated fungicidal activity. For instance, the synthesis of 3-(4-methyl-1,2,3-thiadiazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadizoles has shown potential wide-spectrum fungicide activity, indicating their relevance as lead compounds for fungicide development (Fan et al., 2010).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various biological targets, such as glucocorticoid receptors .
Mode of Action
It’s known that the thiadiazole ring structure is a key feature in many biologically active compounds, suggesting that it may play a crucial role in the compound’s interaction with its targets .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways .
Result of Action
Similar compounds have been found to exhibit various biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 3-methyl-1,2,4-thiadiazole-5-carboxylate. For instance, the compound should be stored at room temperature for optimal stability . Moreover, it’s important to avoid dust formation and inhalation of mist, gas, or vapors, and to use personal protective equipment when handling the compound .
Biochemische Analyse
Biochemical Properties
Methyl 3-methyl-1,2,4-thiadiazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with topoisomerase II, an enzyme involved in DNA replication and repair . This interaction can lead to the inhibition of the enzyme’s activity, resulting in DNA double-strand breaks and cell death. Additionally, this compound has been shown to exhibit antibacterial activity by targeting bacterial enzymes and disrupting their metabolic processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to induce apoptosis in cancer cells by activating the caspase pathway and upregulating pro-apoptotic genes . Furthermore, it can modulate cellular metabolism by inhibiting key metabolic enzymes, leading to a decrease in ATP production and an increase in oxidative stress .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, it can inhibit the activity of topoisomerase II by binding to its active site, preventing the enzyme from catalyzing the unwinding of DNA strands . Additionally, this compound can activate or inhibit various signaling pathways by interacting with cell surface receptors and intracellular signaling molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to the compound has been associated with persistent changes in cellular metabolism and gene expression, leading to altered cell function and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and antibacterial activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in its metabolism and biotransformation. For example, the compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other metabolic enzymes, affecting metabolic flux and altering metabolite levels in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which regulate its intracellular concentration . Additionally, this compound can bind to plasma proteins, influencing its distribution and accumulation in different tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it has been observed to localize in the nucleus, where it interacts with DNA and nuclear proteins, influencing gene expression and DNA repair processes . Additionally, this compound can accumulate in the mitochondria, affecting mitochondrial function and cellular energy production .
Eigenschaften
IUPAC Name |
methyl 3-methyl-1,2,4-thiadiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-3-6-4(10-7-3)5(8)9-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQYWYUMRAIOJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50665224 | |
| Record name | Methyl 3-methyl-1,2,4-thiadiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50665224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352356-71-9 | |
| Record name | Methyl 3-methyl-1,2,4-thiadiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50665224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


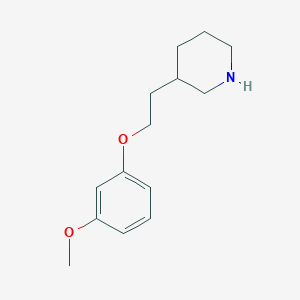
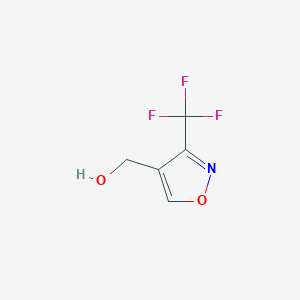



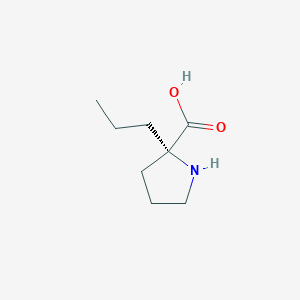
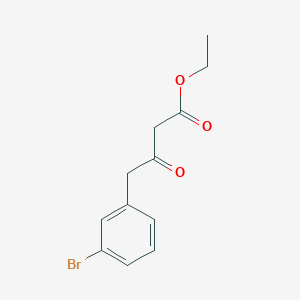
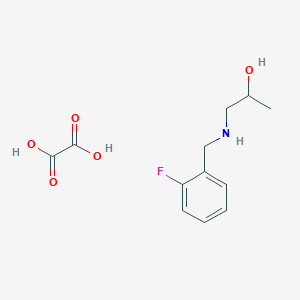
![n-Methyl-1-[4-(1h-pyrazol-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B1451485.png)
![({1-[2-(4-Chlorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine dihydrochloride](/img/structure/B1451486.png)
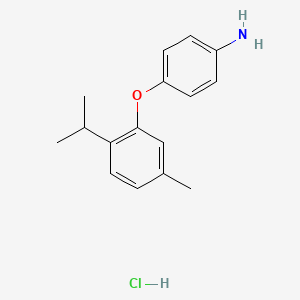
![benzyl N-[(2R)-4-aminobutan-2-yl]carbamate](/img/structure/B1451490.png)

